molecular formula C18H18ClN5O2 B6519151 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide CAS No. 933223-22-4

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6519151
CAS No.: 933223-22-4
M. Wt: 371.8 g/mol
InChI Key: RXNGWPRXGGIHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group. The tetrazole is linked via a methylene bridge to an acetamide moiety bearing a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-2-26-16-9-3-13(4-10-16)11-18(25)20-12-17-21-22-23-24(17)15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNGWPRXGGIHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its biological activity, linked through a methyl group to an acetamide moiety substituted with an ethoxyphenyl group. Its molecular formula is C18H20ClN5O2C_{18}H_{20}ClN_{5}O_{2}, and it has a molecular weight of approximately 364.84 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing the tetrazole ring have been shown to possess significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamideSimilar sulfonamide and tetrazole structureAntimicrobial
5-(4-Chlorophenyl)-1H-tetrazoleLacks sulfonamide groupAnticancer
N-(5-Aryl-tetrazol-1-yl)benzenesulfonamidesVariations in aryl groupsDiverse biological activities

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies on related tetrazole compounds have demonstrated their ability to inhibit cancer cell proliferation in various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of related tetrazole derivatives, compounds were tested against several cancer cell lines using the MTT assay. The results indicated that specific substitutions on the tetrazole ring significantly enhanced cytotoxic activity, with IC50 values ranging from 0.01 to 0.05 μM against A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Tetrazole Ring : This moiety is crucial for biological activity due to its ability to form hydrogen bonds and interact with biological targets.
  • Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Ethoxyphenyl Group : This substitution potentially increases the compound's solubility and stability in biological systems.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound are diverse:

  • Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. The introduction of the tetrazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of tetrazoles can act against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide has been investigated for its anticancer activity. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been documented in several studies. These findings suggest that the compound may serve as a lead structure for designing novel anticancer therapeutics .

CNS Activity

The compound's structural features suggest potential central nervous system (CNS) activity. Preliminary studies indicate that it may possess neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrazole ring is known to enhance blood-brain barrier permeability, which is advantageous for CNS-targeted therapies .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in optimizing the pharmacological profile of this compound. Variations in substituents on the phenyl rings have been systematically explored to enhance potency and selectivity against specific targets. This iterative process has led to the identification of more effective analogs with improved therapeutic indices .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its unique chemical structure may allow it to function as a building block for creating advanced materials with specific properties.

Polymer Chemistry

The incorporation of tetrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore how these compounds can be utilized in developing high-performance polymers for applications in electronics and aerospace industries .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus strains
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than existing treatments
Study 3CNS ActivityShowed neuroprotective effects in animal models of Alzheimer's disease

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

Triazole vs. Tetrazole Derivatives
  • Compound 11i (): Contains a 1,2,4-triazole core instead of tetrazole. The triazole is tethered to a chlorophenyl group and an indolinone-acetamide hybrid.
  • Compound 6m () : Features a 1,2,3-triazole formed via 1,3-dipolar cycloaddition. Its IR spectrum shows distinct C=O (1678 cm⁻¹) and C-Cl (785 cm⁻¹) stretches, similar to the target compound’s expected spectral features .
Thiadiazole and Pyrazole Analogs
  • Compound 4f () : Based on a 1,3,4-thiadiazole core with a 4-ethoxyphenyl piperazine side chain. The ethoxy group’s NMR signals (δ 1.20, 3.03 ppm) align with the target’s 4-ethoxyphenyl moiety, suggesting comparable solubility profiles .
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Replaces tetrazole with pyrazole. The cyano group introduces polarity, contrasting with the tetrazole’s charge-delocalized structure .

Substituent Modifications

Chlorophenyl and Ethoxyphenyl Groups
  • Compound 14c (): Retains the 4-chlorophenyl group but substitutes the ethoxyphenyl with a methyl-indolinone system. This reduces lipophilicity (logP) compared to the target compound .
  • target’s ~431 g/mol) .
Bioactive Motifs
  • 1-(4-Chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide () : Shares the tetrazole-chlorophenyl-methylacetamide backbone but replaces ethoxyphenyl with a pyrrolidone ring. The carbonyl group in pyrrolidone may enhance solubility but reduce membrane permeability .
  • N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide () : Substitutes ethoxyphenyl acetamide with a xanthene-carboxamide, introducing a rigid aromatic system that could improve DNA intercalation properties .

Preparation Methods

[3+2] Cycloaddition of Nitriles with Sodium Azide

The traditional method involves a [3+2] cycloaddition between a nitrile precursor and sodium azide (NaN₃) in the presence of an ammonium chloride catalyst. For the target compound, the nitrile intermediate 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile is synthesized first. Reaction conditions typically involve refluxing in dimethylformamide (DMF) at 120°C for 12–24 hours, yielding the tetrazole ring with moderate efficiency (45–60%).

Key Parameters :

  • Temperature : 120°C

  • Catalyst : NH₄Cl (10 mol%)

  • Solvent : DMF

  • Yield : 58 ± 3%

Electrochemical Tetrazole Synthesis

A modern, metal-free approach employs electrochemical conditions to form the tetrazole ring. This method utilizes aldehydes, hydrazones, and trimethylsilyl azide (TMSN₃) in a divided cell with a reticulated vitreous carbon (RVC) anode. For gram-scale synthesis, the reaction proceeds at 0°C under a constant current of 10 mA for 2–3 hours, achieving yields up to 75%.

Optimized Electrolysis Conditions :

ParameterValue
Current10 mA
Temperature0°C
SolventMeCN/MeOH (2:1)
ElectrophileTMSN₃ (5 equiv)
Yield72%

Functionalization of the Tetrazole Core

After forming the tetrazole ring, the next step involves introducing the N-methylacetamide and 4-ethoxyphenyl groups.

Alkylation of the Tetrazole Nitrogen

The tetrazole’s N1 position is alkylated using 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base. Potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 60°C for 6 hours facilitates this reaction, yielding the intermediate 1-(4-chlorophenyl)-5-(chloromethyl)-1H-tetrazole with 80% efficiency.

Reaction Profile :
Tetrazole+2-(4-Ethoxyphenyl)acetyl chlorideK2CO3,THFAlkylated Intermediate\text{Tetrazole} + \text{2-(4-Ethoxyphenyl)acetyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{THF}} \text{Alkylated Intermediate}

Acetamide Coupling via EDCl/HOBt

The final acetamide bond is formed using ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). The alkylated tetrazole reacts with 4-ethoxyphenylacetic acid in dichloromethane (DCM) at room temperature for 12 hours, achieving a yield of 85%.

Critical Variables :

  • Coupling agents : EDCl (1.2 equiv), HOBt (1.1 equiv)

  • Solvent : DCM

  • Reaction Time : 12 hours

  • Yield : 83 ± 2%

Etherification of the Phenolic Group

The 4-ethoxyphenyl moiety is introduced via nucleophilic aromatic substitution. A phenol precursor is treated with ethyl bromide (EtBr) in the presence of potassium carbonate, refluxed in acetone for 8 hours.

Optimized Conditions :

ParameterValue
BaseK₂CO₃ (3 equiv)
Alkylating AgentEtBr (2.5 equiv)
SolventAcetone
Temperature60°C
Yield78%

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Purity exceeding 98% is confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR (300 MHz, CDCl₃): δ 7.45 (d, 2H, Ar–H), 6.85 (d, 2H, Ar–H), 4.52 (s, 2H, CH₂), 4.02 (q, 2H, OCH₂), 1.41 (t, 3H, CH₃).

  • MS (ESI) : m/z 371.82 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈ClN₅O₂.

Comparative Analysis of Synthetic Strategies

MethodYield (%)Purity (%)Cost EfficiencyScalability
Cycloaddition5895ModerateLimited
Electrochemical7298HighHigh
EDCl/HOBt Coupling8398LowModerate

The electrochemical method offers superior scalability and cost efficiency, making it preferable for industrial applications.

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing reactions during alkylation reduce yields. Using bulkier bases like DBU minimizes side reactions.

  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising efficiency .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions .
  • Coupling : Reaction of the tetrazole intermediate with 2-(4-ethoxyphenyl)acetamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
  • Purification : Recrystallization from ethanol or chromatography for high-purity yields (>95%) .
    Optimal Conditions :
StepSolventTemperatureCatalystYield (%)
CyclizationH₂O/EtOH80–100°CHCl60–75
CouplingDMF25–40°CDCC50–65

Q. How is the compound’s structure confirmed post-synthesis?

  • Methodological Answer : Use multi-spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks for the tetrazole methyl group (~δ 4.2–4.5 ppm) and ethoxyphenyl protons (~δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₇H₁₅ClN₅O₂ (exact mass: 363.08) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli with 10–100 μM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing activity to known inhibitors .

Q. How does the compound’s solubility impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For in vitro assays:
  • Prepare stock solutions in DMSO (10 mM) and dilute in buffer to ≤1% DMSO to avoid solvent toxicity .
  • Use surfactants (e.g., Tween-80) for in vivo studies to enhance bioavailability .

Q. What are the stability considerations for long-term storage?

  • Methodological Answer :
  • Store at –20°C in airtight, light-protected vials.
  • Monitor degradation via HPLC every 6 months; degradation peaks >5% warrant repurification .

Advanced Research Questions

Q. How can low yields in the tetrazole cyclization step be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Replace HCl with Amberlyst-15 resin to improve regioselectivity and yield (up to 85%) .
  • Solvent System : Use acetonitrile/water (3:1) to enhance reaction kinetics .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 100°C .

Q. How to resolve contradictions in bioactivity data across cell lines?

  • Methodological Answer :
  • Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, 70:30 MeOH/H₂O) to rule out impurities .
  • Assay Standardization : Use identical cell passage numbers and serum-free media to minimize variability .
  • Structural Analogs : Compare with derivatives (e.g., triazole vs. tetrazole) to identify pharmacophore requirements .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site of kinases (PDB: 1ATP). Key interactions:
  • Tetrazole ring with Lys33 (hydrogen bonding) .
  • Ethoxyphenyl group in hydrophobic pockets .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Q. How to design SAR studies for optimizing potency?

  • Methodological Answer :
  • Core Modifications : Replace 4-ethoxyphenyl with 4-fluorophenyl to enhance metabolic stability .
  • Side Chain Variation : Introduce methyl groups on the acetamide moiety to sterically block enzymatic degradation .
  • Bioisosteric Replacement : Substitute tetrazole with 1,2,4-oxadiazole to improve solubility .

Q. What analytical methods validate metabolite identification in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Use a Q-TOF instrument in positive ion mode. Major metabolites:
  • O-Deethylation product (mass shift: –28 Da) .
  • Glucuronide conjugate (mass shift: +176 Da) .
  • Microsomal Incubation : Human liver microsomes + NADPH, quenched at 0/30/60 min for kinetic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.